6-Fluoro-2-(methoxymethyl)-1H-benzo[d]imidazole
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Overview
Description
6-Fluoro-2-(methoxymethyl)-1H-benzo[d]imidazole is a fluorinated benzimidazole derivative. Benzimidazoles are a class of compounds known for their wide range of biological activities and applications in pharmaceuticals, agrochemicals, and material sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Schiemann reaction, which involves the diazotization of an amino group followed by fluorination . Another approach is the photochemical cleavage of imidazolediazonium fluoroborates . These methods require specific reaction conditions, such as low temperatures and the use of strong acids like hydrofluoric acid or tetrafluoroboric acid .
Industrial Production Methods
Industrial production of fluorinated benzimidazoles often involves scalable methods like the Schiemann reaction due to its efficiency and yield . The process typically includes the preparation of the diazonium salt, followed by its fluorination under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-(methoxymethyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzimidazoles.
Scientific Research Applications
6-Fluoro-2-(methoxymethyl)-1H-benzo[d]imidazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Fluoro-2-(methoxymethyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules . This can lead to the inhibition of enzymes or receptors, affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-1H-benzimidazole: Another fluorinated benzimidazole with similar chemical properties.
6-Fluoro-1H-benzimidazole: Differing only in the position of the fluorine atom, which can affect its reactivity and biological activity.
Uniqueness
6-Fluoro-2-(methoxymethyl)-1H-benzo[d]imidazole is unique due to the presence of both a fluorine atom and a methoxymethyl group.
Properties
Molecular Formula |
C9H9FN2O |
---|---|
Molecular Weight |
180.18 g/mol |
IUPAC Name |
6-fluoro-2-(methoxymethyl)-1H-benzimidazole |
InChI |
InChI=1S/C9H9FN2O/c1-13-5-9-11-7-3-2-6(10)4-8(7)12-9/h2-4H,5H2,1H3,(H,11,12) |
InChI Key |
DHRGHXCFAHBBPC-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NC2=C(N1)C=C(C=C2)F |
Origin of Product |
United States |
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